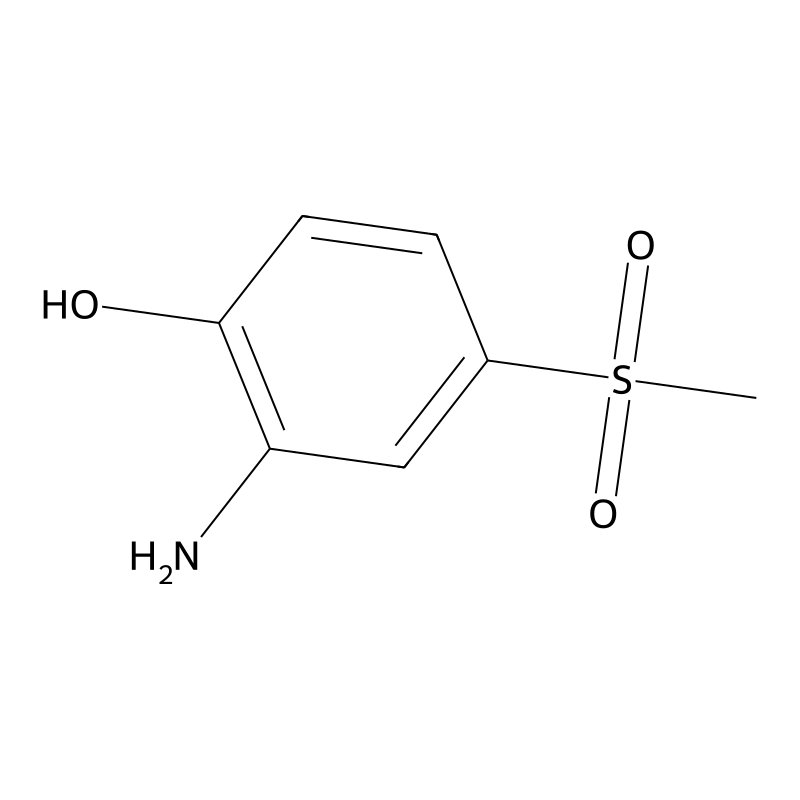

2-Amino-4-(methylsulfonyl)phenol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

Organic synthesis

2-Amino-4-(methylsulfonyl)phenol possesses an amino group and a sulfonyl group, which are both reactive functional groups commonly used in organic synthesis. Researchers might explore its use as a starting material or intermediate in the synthesis of more complex molecules [].

Analytical chemistry

The presence of the amino and sulfonyl groups might make 2-Amino-4-(methylsulfonyl)phenol detectable using various analytical techniques like high-performance liquid chromatography (HPLC) or mass spectrometry (MS) []. Research might involve developing methods for its detection and quantification in mixtures.

Material science

Sulfonyl groups can participate in hydrogen bonding, which can influence the physical properties of materials. Researchers might investigate the use of 2-Amino-4-(methylsulfonyl)phenol in the development of new materials with specific functionalities [].

2-Amino-4-(methylsulfonyl)phenol, with the chemical formula C7H9NO3S and a molecular weight of 187.22 g/mol, is an aromatic amine and phenol derivative. It appears as a gray to brown crystalline powder, slightly soluble in water, and has a melting point ranging from 156.0 to 160.0 °C . The compound features a methylsulfonyl group attached to the phenolic structure, which contributes to its unique chemical properties.

- Acid-Base Reactions: It can act as a base, neutralizing acids to form salts and water. This exothermic reaction releases heat, which can initiate further reactions or polymerizations .

- Sulfonation: The phenolic hydroxyl group makes it susceptible to sulfonation reactions, particularly with strong acids like sulfuric acid .

- Nitration: It can undergo nitration, even with dilute nitric acid, due to its phenolic nature .

The synthesis of 2-Amino-4-(methylsulfonyl)phenol can be achieved through several methods:

- Direct Amination: Reacting 4-methylsulfonylphenol with ammonia or amines under controlled conditions.

- Reduction Reactions: Starting from nitro derivatives of methylsulfonylphenol and reducing them using catalytic hydrogenation or other reducing agents.

- Sulfonation of Aminophenols: Introducing the methylsulfonyl group onto an amino-substituted phenol through sulfonation reactions .

2-Amino-4-(methylsulfonyl)phenol has several applications across various fields:

- Pharmaceutical Industry: It may serve as an intermediate in the synthesis of pharmaceuticals or agrochemicals.

- Dyes and Pigments: The compound can be utilized in dye formulations due to its chromophoric properties.

- Analytical Chemistry: It can be used as a reagent for detecting certain metal ions or as part of analytical assays .

Several compounds share structural similarities with 2-Amino-4-(methylsulfonyl)phenol. Here are a few notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Aminophenol | Amino group at the ortho position | Lacks the methylsulfonyl group |

| 4-Methylphenol | Methyl group at para position | Does not contain an amino group |

| Sulfanilamide | Amino and sulfonamide groups | Used primarily as an antibiotic |

| 3-Amino-4-hydroxyphenyl methyl sulfone | Hydroxy and amino groups at different positions | Exhibits different reactivity due to hydroxyl placement |

The uniqueness of 2-Amino-4-(methylsulfonyl)phenol lies in its combination of both amino and methylsulfonyl functionalities on a phenolic ring, which may confer distinct chemical reactivity and biological activity compared to these similar compounds.

Physical Description

XLogP3

Melting Point

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (33.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant